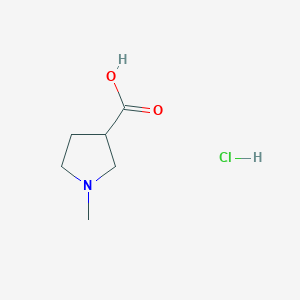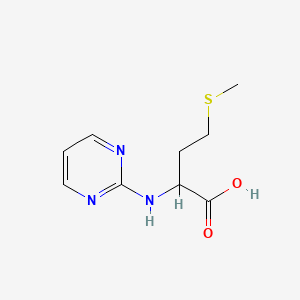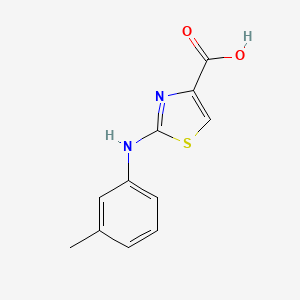
2,6-Diiodo-5-methoxypyridin-3-ol
Vue d'ensemble
Description
2,6-Diiodo-5-methoxypyridin-3-ol is a halogenated heterocyclic compound with the molecular formula C6H5I2NO2 and a molecular weight of 376.92 g/mol . This compound is characterized by the presence of two iodine atoms, a methoxy group, and a hydroxyl group attached to a pyridine ring. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-5-methoxypyridin-3-ol typically involves the iodination of 5-methoxypyridin-3-ol. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selective iodination at the 2 and 6 positions of the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diiodo-5-methoxypyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms or reduce the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the iodine atoms.
Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Products: Deiodinated compounds or reduced pyridine derivatives.
Applications De Recherche Scientifique
2,6-Diiodo-5-methoxypyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.
Mécanisme D'action
The mechanism of action of 2,6-Diiodo-5-methoxypyridin-3-ol is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms and the hydroxyl group may play a crucial role in its binding affinity and activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Iodo-5-methoxypyridin-3-ol
- 5,6-Dimethoxypyridin-2-ol
- 5-Chloro-2-methoxypyridin-3-ol
- 4-Iodo-5-methoxypyridin-3-amine
- 2,5-Diiodo-3-methoxypyridine
- 2,6-Diiodo-3-methoxypyridine
Uniqueness
2,6-Diiodo-5-methoxypyridin-3-ol is unique due to the specific positioning of the iodine atoms and the methoxy group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
2,6-diiodo-5-methoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2NO2/c1-11-4-2-3(10)5(7)9-6(4)8/h2,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXKKABEHHHUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670143 | |
| Record name | 2,6-Diiodo-5-methoxypyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-27-5 | |
| Record name | 2,6-Diiodo-5-methoxypyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1390881.png)



![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)
![5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B1390888.png)





![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)

